1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole
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Overview
Description
1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is a chemical compound known for its unique structural properties and diverse applications in scientific research. This compound is characterized by the presence of a benzodiazole ring substituted with a 2-chloro-5-nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole typically involves the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with 1H-1,3-benzodiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzodiazole derivatives.
Reduction: Formation of 1-(2-amino-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to form covalent bonds with specific amino acid residues.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-5-nitrobenzenesulfonyl chloride
- 2-chloro-5-nitrobenzenesulfonic acid
- 2-chloro-5-nitrobenzenesulfonamide
Uniqueness
1-(2-chloro-5-nitrobenzenesulfonyl)-1H-1,3-benzodiazole is unique due to the presence of both the benzodiazole ring and the 2-chloro-5-nitrobenzenesulfonyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The ability to undergo multiple types of chemical reactions and its potential therapeutic properties further enhance its significance in scientific research.
Properties
IUPAC Name |
1-(2-chloro-5-nitrophenyl)sulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-10-6-5-9(17(18)19)7-13(10)22(20,21)16-8-15-11-3-1-2-4-12(11)16/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLXTMPMXWHJRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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